Chloromethanol

説明

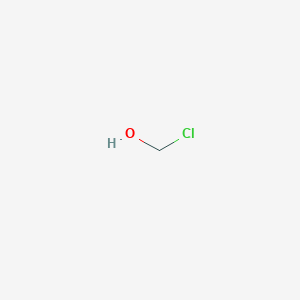

Structure

2D Structure

3D Structure

特性

IUPAC Name |

chloromethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClO/c2-1-3/h3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUPGIHTCQJCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456901 | |

| Record name | Methanol, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15454-33-8 | |

| Record name | Methanol, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of Chloromethanol

Electronic Structure Elucidation and Molecular Geometry

The electronic structure and molecular geometry of chloromethanol have been extensively studied using a variety of computational methods. These investigations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical calculations, which are based on first principles without empirical parameters, have been instrumental in characterizing this compound. Large-scale multi-reference configuration interaction (MRD-CI) calculations have been employed to investigate both the ground and excited states of this compound. researchgate.net These calculations are crucial for understanding photofragmentation processes relevant to atmospheric chemistry. researchgate.net

Studies have identified several low-lying excited states that are highly repulsive for C-Cl bond elongation, leading to the formation of CH₂OH and Cl fragments. researchgate.net The computational exploration of related chlorinated methanol (B129727) derivatives, such as dithis compound (B14675293) and trithis compound, has revealed that photodissociation resulting in the release of chlorine is a highly probable event. researchgate.net

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for studying the electronic and optical properties of molecules like this compound. DFT studies, often paired with time-dependent DFT (TD-DFT) for excited states, provide valuable insights into excitation energies, oscillator strengths, and charge transfer characteristics. While specific DFT studies solely on this compound are part of broader research, the methodology is widely applied to similar chlorinated molecules to understand their behavior. For instance, DFT has been used to investigate the interaction of chloromethanes with activated carbon, assessing various interaction possibilities and predicting adsorption activity. researchgate.net

Basis Set Selection and Level of Theory in Computational Models

The accuracy of computational predictions for this compound is highly dependent on the choice of the basis set and the level of theory. The selection of an appropriate basis set, which is a set of functions used to build molecular orbitals, is critical for obtaining reliable results. For molecules containing heavier atoms like chlorine, polarization and diffuse functions are often necessary to accurately describe the electron distribution.

For example, in studies of the related chloromethane (B1201357) molecule and its isotopologues, methods like the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) have been used in conjunction with correlation-consistent basis sets such as the cc-pVQZ basis set (with additional functions for chlorine, denoted as cc-pV(Q+d)Z). mdpi.com The choice of these high-level methods and basis sets allows for the accurate determination of spectroscopic constants and equilibrium structures. mdpi.com Similarly, for the CH₃Cl–He van der Waals complex, explicitly correlated coupled cluster methods (CCSD(T)-F12) with the aug-cc-pVTZ basis set have been shown to provide a high-quality potential energy surface. aip.org The T1 diagnostic, a measure of the reliability of single-reference coupled-cluster methods, has been found to be well within acceptable limits for such systems, justifying the use of these approaches. aip.org

Potential Energy Surfaces and Energetics

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry and is fundamental to understanding its chemical reactions and dynamics.

Ground State Potential Energy Surface Mapping

The ground state potential energy surface (PES) of this compound and related molecules has been mapped using high-level computational methods. These maps are essential for identifying stable isomers, transition states for reactions, and minimum energy pathways. For instance, in the study of the SN2 reaction between chloromethane and a chloride ion, the PES is crucial for determining the geometries of the reactants, transition state, and products. nih.govresearchgate.net Quantum computing algorithms are also being explored to describe the PES of such reactions, with methods like the Variational Quantum Eigensolver (VQE) being applied to small molecules. researchgate.netresearchgate.net

For the CH₃Cl–He complex, a three-dimensional PES was mapped using the CCSD(T)-F12/aug-cc-pVTZ level of theory, revealing multiple minimal energy structures. aip.org Such detailed PESs are vital for understanding intermolecular interactions and for calculating properties like pressure broadening coefficients, which have shown good agreement with experimental data. aip.org

Excited State Dynamics and Photofragmentation Pathways

The study of excited state dynamics and photofragmentation pathways is critical for understanding the atmospheric fate of this compound. Upon absorption of ultraviolet radiation, this compound can be promoted to an electronically excited state. The nature of these excited states dictates the subsequent chemical processes.

Ab initio MRD-CI calculations have shown that several low-lying excited states of this compound, in the energy range of 6.8 to 8.5 eV, are highly repulsive along the C-Cl bond. researchgate.net This leads to the efficient photodissociation of the molecule into CH₂OH (hydroxymethyl radical) and a chlorine atom. researchgate.net In contrast, the photodissociation along the C-O bond to form CH₂Cl and OH has to overcome a small energy barrier of about 0.3 eV. researchgate.net This is because the relevant excited states only become repulsive after the C-O bond is stretched by approximately 0.2 Å. researchgate.net These findings highlight the C-Cl bond as the primary site for photo-induced cleavage in this compound.

Multireference Configuration Interaction (MRD-CI) Studies

Multireference configuration interaction (MRD-CI) methods are powerful computational tools for accurately describing the electronic structure of molecules, especially for excited states and species with significant electron correlation. arxiv.orgpku.edu.cn In the case of this compound, large-scale ab initio MRD-CI calculations have been instrumental in investigating its ground and excited electronic states, which is essential for understanding its photochemical behavior. researchgate.netkisti.re.kr

Studies have shown that several low-lying excited states of this compound, in the energy range of 6.8 to 8.5 eV, are highly repulsive upon elongation of the C-Cl bond. researchgate.net This suggests that photodissociation leading to the formation of CH₂OH and Cl fragments is a likely outcome upon electronic excitation. researchgate.net The MRD-CI calculations have also been used to predict the electronic absorption spectrum of this compound, providing a theoretical basis for experimental detection. For instance, a strong transition has been calculated at 7.82 eV. researchgate.net These theoretical predictions are vital for guiding experimental searches for this and other related molecules. researchgate.net The MRD-CI approach has also been successfully applied to other chlorinated and brominated methanol derivatives to understand their photochemistry. researchgate.net

Unimolecular Decomposition Energetics

The unimolecular decomposition of this compound is a critical process, particularly in thermal environments. Theoretical studies have focused on determining the energetics of various decomposition pathways. The primary decomposition routes involve the cleavage of the C-Cl and C-O bonds.

The strength of the C-Cl bond is a significant factor in the thermal stability of chloromethanes. psu.edu Generally, the C-Cl bond weakens with increased chlorine substitution. psu.edu For this compound, the unimolecular fission of the chlorine atom is a dominant initial step in its thermal decomposition. psu.edu

Theoretical calculations, such as those at the G2 level of theory, have been employed to analyze the kinetics of unimolecular decomposition. researchgate.net These studies indicate that the unimolecular decomposition of halogenated alcohols like this compound into a carbonyl compound (formaldehyde in this case) and a hydrogen halide (HCl) is of interest. researchgate.net The presence of water can also influence the decomposition energetics, with studies showing that water can accelerate the decomposition of related compounds like trithis compound. researchgate.net

The decomposition of chloromethane, a related compound, has been shown to be influenced by the presence of hydrogen, leading to hydrodechlorination and the formation of lighter hydrocarbons and hydrogen chloride. psu.edukiche.or.kr While not directly this compound, these studies on similar small chlorinated molecules provide a framework for understanding the complex reaction mechanisms that can occur during decomposition.

Vibrational Analysis and Spectroscopic Parameter Prediction

Computational chemistry plays a vital role in predicting and interpreting the vibrational spectra of molecules. For this compound, theoretical calculations provide valuable insights into its vibrational frequencies, rotational constants, and dipole moment, which are essential for its spectroscopic characterization.

Anharmonic Vibrational Frequency Calculations

While harmonic frequency calculations are a standard output of many quantum chemistry programs, for a more accurate comparison with experimental data, anharmonic effects must be considered. dntb.gov.uaresearchgate.net Anharmonic vibrational frequency calculations have been performed for chloromethane and its isotopologues using methods like vibrational second-order perturbation theory (VPT2) and vibrational self-consistent field/vibrational configuration interaction (VSCF/VCI). mdpi.comacs.orgresearchgate.net These calculations account for the non-linearity of the potential energy surface and provide more accurate predictions of fundamental vibrational frequencies, overtones, and combination bands. mdpi.comnih.gov

For instance, in studies of deuterated chloromethane, high-level quantum chemical predictions of vibrational energies have been crucial for the analysis of the infrared spectrum, enabling the identification of numerous bands. nih.govresearchgate.net The agreement between computed and experimental anharmonic frequencies is often very good, with mean absolute deviations of just a few wavenumbers. researchgate.net These accurate predictions are invaluable for assigning complex experimental spectra.

Rotational Constant Determination and Refinement

Theoretical calculations are also used to determine and refine rotational constants, which are key parameters obtained from microwave spectroscopy. By combining experimental data with theoretical calculations, a more precise determination of the molecular structure can be achieved. researchgate.netdntb.gov.ua For chloromethane and its isotopologues, rotational constants have been determined with high accuracy through a combination of millimeter-wave spectroscopy and quantum-chemical calculations. nih.govresearchgate.net

The process often involves calculating vibrational corrections to the equilibrium rotational constants. researchgate.net These corrections, when applied to the experimentally determined ground-state rotational constants, allow for the derivation of a semi-experimental equilibrium structure, which is considered a very accurate representation of the molecular geometry. mdpi.comresearchgate.net

Table 1: Calculated Rotational Constants for Conformers of 1-Chloroethanol (B3344066)

| Conformer | A (GHz) | B (GHz) | C (GHz) |

| A | 10.345 | 3.456 | 2.876 |

| S | 9.876 | 3.567 | 2.987 |

| Data sourced from theoretical calculations on the related molecule 1-chloroethanol, as direct data for this compound was not available in the provided search results. This table serves as an illustrative example of the type of data generated. mdpi.com |

Dipole Moment Surface Calculations

The dipole moment of a molecule determines its interaction with electric fields and is crucial for understanding its microwave spectrum and intermolecular interactions. The dipole moment surface (DMS) describes the change in the dipole moment with respect to changes in the molecular geometry. Theoretical calculations of the DMS are important for predicting the intensities of vibrational transitions in the infrared spectrum. mdpi.com

For chloromethane, the dipole moment has been a subject of interest, particularly in comparison to fluoromethane, to understand the interplay between electronegativity and bond length. doubtnut.comdoubtnut.com While fluorine is more electronegative than chlorine, the longer C-Cl bond length in chloromethane results in a significant dipole moment. doubtnut.com Theoretical calculations of the DMS for this compound would involve computing the dipole moment at various points on the potential energy surface. These calculations, which include second- and third-order derivatives of the dipole moment, account for electrical anharmonicity and provide more accurate infrared intensities. mdpi.com Van der Waals density functional theory calculations have also been used to study the interaction of chloromethane with surfaces, which involves understanding the molecule's dipole moment. researchgate.net

Isomerization and Tautomerization Studies of this compound

Isomerization and tautomerization are fundamental chemical processes involving the rearrangement of atoms within a molecule to form different structural isomers or tautomers. chemaxon.comiiitd.edu.in Tautomers are isomers that are in dynamic equilibrium, typically involving the migration of a proton. chemaxon.comiiitd.edu.in

For this compound, theoretical studies can investigate the potential for isomerization to other stable structures and the possibility of tautomerism. A likely tautomeric form of this compound would be its enol form, although for simple alcohols, the keto-enol equilibrium strongly favors the alcohol form. libretexts.orglibretexts.org

Computational studies on related molecules, such as prop-2-ynylideneamine, have explored the molecular structures and energetics of reactants, transition states, intermediates, and products involved in isomerization and tautomerization processes. mdpi.com Similar theoretical approaches could be applied to this compound to determine the relative energies of its isomers and the energy barriers for their interconversion. Natural Bond Orbital (NBO) analysis can also provide insights into the electronic factors that stabilize different isomeric forms. mdpi.com For example, studies on 1-chloroethanol and 2-chloroethanol (B45725) have identified multiple stable conformers and rotamers and calculated their relative energies. mdpi.com While not a tautomerization in the strictest sense, the interconversion between these conformers represents a form of isomerization.

Interconversion Pathways with Isomeric Species

Theoretical studies have elucidated the relationship between this compound (ClCH₂OH) and its more energetic isomer, methylhypochlorite (CH₃OCl). Computational investigations using ab initio quantum mechanical methods have identified a direct interconversion pathway connecting these two species. sch.gr

The isomerization of this compound to methylhypochlorite, and the reverse reaction, proceeds through a single transition state. sch.gr This transition state represents the energetic saddle point on the potential energy surface that separates the two isomeric forms. The pathway can be represented as:

ClCH₂OH ⇌ [TS] ⇌ CH₃OCl

This interisomerization is a unimolecular process involving the migration of the chlorine atom from the carbon to the oxygen atom (or vice versa), coupled with a corresponding adjustment in the hydrogen positions. The existence of this direct pathway highlights the intrinsic connection between the two isomers on their ground-state potential energy surface. sch.gr

Energetics of Isomeric Transformations

The energetic landscape of the this compound-methylhypochlorite system has been quantitatively mapped through high-level computational methods, such as coupled-cluster [CCSD(T)] and G2MP2 theories. sch.gr These studies reveal significant differences in the thermodynamic stability of the two isomers and a substantial energy barrier for their interconversion.

This compound is the thermodynamically preferred isomer, calculated to be approximately 40 kcal/mol lower in energy than methylhypochlorite. sch.gr This considerable energy difference indicates that at equilibrium, the population of this compound would be vastly dominant.

The transition state separating the two isomers presents a significant kinetic barrier to their spontaneous interconversion. The activation energy for the transformation of methylhypochlorite to the more stable this compound is 26 kcal/mol. Conversely, the reverse reaction, from this compound to methylhypochlorite, must overcome a much larger barrier of 66 kcal/mol. sch.gr This high barrier effectively renders both isomers kinetically stable under thermal conditions, preventing facile interconversion. sch.gr

The reaction energy profile, based on coupled cluster (CCSD(T)) calculations, quantifies the stability and transformation barriers. sch.gr

Energetics of this compound (ClCH₂OH) and Methylhypochlorite (CH₃OCl) Interconversion

| Species/State | Description | Relative Energy (kcal/mol) |

| ClCH₂OH | This compound (Ground State) | 0.0 |

| CH₃OCl | Methylhypochlorite (Ground State) | 40.0 |

| [TS] | Transition State for Interconversion | 66.0 |

Data sourced from Drougas et al. (2002) based on CCSD(T) calculations. The relative energies are referenced to the more stable this compound isomer. sch.gr

Reaction Mechanisms and Kinetics of Chloromethanol

Unimolecular Decomposition Pathways

Chloromethanol can undergo decomposition through several channels, including molecular elimination and bond fission to form radicals. The relative importance of these pathways is determined by the activation energy required for each process.

The most prominent unimolecular decomposition pathway for many small chloroalkanes is the elimination of hydrogen chloride (HCl). In the case of this compound, this occurs via a 1,2-elimination reaction to produce formaldehyde (B43269) (HCHO) and HCl.

This reaction proceeds through a concerted mechanism involving a four-membered ring transition state. In this process, the chlorine atom and the hydrogen from the hydroxyl group are eliminated simultaneously as the carbon-oxygen double bond of formaldehyde is formed. Computational studies on analogous reactions, such as the thermal decomposition of 2-chloroethanol (B45725), confirm that HCl elimination is a major pathway. libretexts.org This type of concerted reaction is a classic example of a pericyclic process.

In addition to molecular elimination, this compound can decompose through the homolytic cleavage of its covalent bonds, leading to the formation of highly reactive radical species. The two most significant radical formation pathways involve the fission of the carbon-chlorine (C-Cl) and carbon-oxygen (C-O) bonds.

C-Cl Bond Cleavage: This pathway involves the breaking of the C-Cl bond to yield a hydroxymethyl radical (•CH₂OH) and a chlorine atom (Cl•).

CH₂ClOH → •CH₂OH + Cl•

The bond dissociation energy (BDE) for the C-Cl bond in chloromethane (B1201357) (CH₃Cl) is approximately 84 kcal/mol (351 kJ/mol), and substitution is not expected to significantly alter this value. libretexts.orglibretexts.org This pathway is often a primary initiation step in the thermal decomposition of chlorinated organic compounds.

C-O Bond Cleavage: This alternative pathway involves the breaking of the C-O bond, producing a chloromethyl radical (•CH₂Cl) and a hydroxyl radical (•OH).

CH₂ClOH → •CH₂Cl + •OH

The C-O bond in methanol (B129727) has a BDE of approximately 92 kcal/mol (385 kJ/mol). Given the higher energy requirement, C-O bond fission is generally less favorable than C-Cl bond fission under thermal conditions.

Comparing the two pathways, the lower bond dissociation energy of the C-Cl bond suggests that cleavage to form a hydroxymethyl radical and a chlorine atom is the more kinetically favorable radical-forming decomposition route.

The transition state for the 1,2-HCl elimination from this compound is a critical point on the potential energy surface that determines the reaction's activation energy and rate. Based on high-level computational studies of similar four-center elimination reactions, the transition state can be characterized by a tight, planar, four-membered ring structure involving the carbon, oxygen, hydrogen, and chlorine atoms (C-O-H-Cl). masterorganicchemistry.com

Within this activated complex:

The original C-Cl and O-H bonds are significantly elongated and partially broken.

New H-Cl and C=O (carbonyl) bonds are partially formed.

The geometry forces the atoms into a strained, cyclic arrangement, which represents the peak of the energy barrier that must be overcome for the reaction to proceed.

The characterization of such transition states is typically achieved through quantum mechanical calculations, which can model bond lengths, angles, and vibrational frequencies to confirm the structure as a true first-order saddle point on the reaction pathway. masterorganicchemistry.com

Bimolecular Reaction Mechanisms

This compound can react with various atmospheric radicals, which often initiates its degradation. The most significant of these are reactions with hydroxyl radicals (OH) and chlorine atoms (Cl).

The reaction between this compound and the hydroxyl radical (•OH) proceeds primarily through hydrogen atom abstraction. There are two potential sites for abstraction on the this compound molecule: the hydrogen atom of the hydroxyl group (O-H) and the hydrogen atoms attached to the carbon (C-H).

H-abstraction from the C-H bond: •OH + CH₂ClOH → H₂O + •CHClOH

H-abstraction from the O-H bond: •OH + CH₂ClOH → H₂O + CH₂ClO•

Studies on the reactions of OH radicals with small alcohols like methanol and ethanol (B145695) have shown that abstraction from the carbon atom is significantly faster and thus the dominant pathway. The hydrogen atom of the alcohol's -OH group is less reactive towards the •OH radical. By analogy, the primary reaction channel for this compound is expected to be the abstraction of a hydrogen atom from the chloromethyl group, yielding water and the α-chloro-α-hydroxy-methyl radical (•CHClOH).

Similar to the hydroxyl radical, a chlorine atom (Cl•) reacts with this compound via hydrogen atom abstraction. Again, the abstraction can occur from either the C-H or O-H bond.

H-abstraction from the C-H bond: Cl• + CH₂ClOH → HCl + •CHClOH

H-abstraction from the O-H bond: Cl• + CH₂ClOH → HCl + CH₂ClO•

Experimental and theoretical studies on the analogous reaction between chlorine atoms and methanol (CH₃OH) provide strong evidence for the preferred reaction site. These studies conclude that the reaction occurs exclusively via hydrogen abstraction from the methyl group, not from the hydroxyl group. This high selectivity is attributed to the relative strengths of the C-H and O-H bonds and the nature of the transition states. Therefore, the reaction of a chlorine atom with this compound is expected to proceed predominantly by abstracting a hydrogen from the carbon atom, forming hydrogen chloride and the •CHClOH radical.

Research Findings Summary

The following tables summarize the key reaction pathways for this compound.

Table 1: Unimolecular Decomposition Pathways of this compound

| Pathway Type | Reaction | Products | Mechanism Notes |

|---|---|---|---|

| Elimination | CH₂ClOH → HCHO + HCl | Formaldehyde, Hydrogen Chloride | Concerted, four-center transition state |

| Radical Formation (C-Cl Cleavage) | CH₂ClOH → •CH₂OH + Cl• | Hydroxymethyl Radical, Chlorine Atom | Kinetically favored radical pathway due to lower bond dissociation energy |

| Radical Formation (C-O Cleavage) | CH₂ClOH → •CH₂Cl + •OH | Chloromethyl Radical, Hydroxyl Radical | Less favorable due to higher C-O bond dissociation energy |

Table 2: Bimolecular Reaction Mechanisms of this compound

| Reactant Radical | Favored Abstraction Site | Reaction | Primary Products |

|---|---|---|---|

| Hydroxyl Radical (•OH) | C-H Bond | •OH + CH₂ClOH → H₂O + •CHClOH | Water, α-chloro-α-hydroxy-methyl Radical |

| Chlorine Atom (Cl•) | C-H Bond | Cl• + CH₂ClOH → HCl + •CHClOH | Hydrogen Chloride, α-chloro-α-hydroxy-methyl Radical |

Solvent Effects and Catalysis in this compound Reactions

The solvent plays a critical role in dictating the mechanism and rate of reactions involving this compound. The polarity of the solvent and its ability to stabilize charged intermediates and transition states are of particular importance.

A theoretical study on the decomposition of 2-chloroethanol suggests that 1-chloroethanol (B3344066) can be a plausible intermediate in the gas phase. acs.orgnih.gov This study further investigated the role of a single water molecule in the decomposition of 1-chloroethanol to acetaldehyde (B116499) and HCl. The presence of a water molecule was found to act as a catalyst, significantly lowering the activation barrier for the reaction. acs.orgnih.gov

In the gas phase, the decomposition of 1-chloroethanol to acetaldehyde and HCl has a calculated activation barrier of 29 kcal mol⁻¹. acs.orgnih.gov However, in the presence of a single water molecule, this barrier is dramatically reduced. This catalytic effect is attributed to the ability of the water molecule to facilitate proton transfer in the transition state.

While this is a computational study on a related compound, it strongly suggests that water plays a crucial role in mediating the decomposition of this compound, likely through a similar catalytic mechanism involving hydrogen bonding and proton transfer.

Explicit solvent models, which consider the individual interactions between the solute and surrounding solvent molecules, provide a more detailed picture of solvent effects compared to continuum models. diva-portal.org The specific arrangement of solvent molecules around the reacting species can significantly influence the reaction kinetics.

In the case of this compound reactions, explicit water molecules can stabilize the transition state through hydrogen bonding. As suggested by the computational study on 1-chloroethanol, a single water molecule can dramatically lower the activation energy for its decomposition. acs.orgnih.gov This highlights the importance of considering the specific interactions of individual solvent molecules in the reaction mechanism.

The following table summarizes the calculated activation barriers for the decomposition of 1-chloroethanol, illustrating the catalytic effect of a single water molecule.

| Reaction | System | Activation Barrier (kcal mol⁻¹) |

| 1-Chloroethanol → Acetaldehyde + HCl | Gas Phase | 29 |

| 1-Chloroethanol + H₂O → Acetaldehyde + HCl + H₂O | Gas Phase with one water molecule | Significantly lower than 29 |

Data derived from computational studies on 1-chloroethanol, a related α-chloro alcohol. acs.orgnih.gov

This data underscores the profound impact that even a single explicit solvent molecule can have on the reaction kinetics. In bulk solvent, it is expected that a network of hydrogen bonds would further influence the reaction pathway and energetics.

Kinetic Isotope Effects in this compound Reactions

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond breaking and forming in the rate-determining step. wikipedia.orgprinceton.edu The substitution of an atom with its heavier isotope can lead to a change in the reaction rate.

For reactions involving α-chloro alcohols, chlorine and hydrogen/deuterium (B1214612) KIEs can provide insights into the nature of the transition state. A chlorine KIE (³⁵k/³⁷k) greater than unity is expected for reactions where the C-Cl bond is broken in the rate-determining step, as is the case in both Sₙ1 and Sₙ2 reactions. The magnitude of the chlorine KIE can sometimes help to distinguish between these mechanisms.

Experimental studies on the cyclization of 2-chloroethanol in various solvents have determined chlorine kinetic isotope effects. acs.org For the reaction in water at 25°C, the chlorine KIE for the cyclization of 2-chloroethanol was found to be 1.0053. acs.org This value is consistent with a transition state where the C-Cl bond is significantly weakened.

Secondary deuterium KIEs at the α-carbon can also be very informative. wikipedia.org For Sₙ1 reactions, a normal secondary deuterium KIE (kH/kD > 1) is typically observed, as the hybridization of the α-carbon changes from sp³ to sp² in the formation of the carbocation. In contrast, for Sₙ2 reactions, the KIE is often close to unity or slightly inverse (kH/kD < 1) as the sp³ hybridization is maintained in the pentacoordinate transition state.

While specific experimental KIE data for this compound are not available, the table below presents the equilibrium chlorine isotope effects for the cyclization of 2-chloroethanol in different solvents, which are derived from the kinetic isotope effects of the forward and reverse reactions.

| Solvent | Equilibrium Chlorine Isotope Effect (k³⁵/k³⁷) |

| H₂O | 1.0053 |

| D₂O | 1.0053 |

| Ethanol | 1.0060 |

| tert-Butyl alcohol | 1.0053 |

Data from the cyclization of 2-chloroethanol. acs.org

These values indicate that the equilibrium is sensitive to the isotopic substitution of chlorine and that the solvent can have a subtle influence on this effect. acs.org Similar principles would apply to the reactions of this compound, where KIE studies could provide crucial information about the transition state structure and the degree of C-Cl bond cleavage in the rate-determining step.

Synthetic Approaches and Chemical Generation Pathways of Chloromethanol

Gas-Phase Formation Mechanisms

The formation of chloromethanol in the gas phase is of significant interest, particularly in atmospheric chemistry. Two primary mechanisms have been identified: the transformation from substituted carbenes and water-assisted processes.

Water-Assisted Formation Processes

The presence of water molecules is crucial for the formation of this compound from chlorocarbene in the gas phase. The number of water molecules involved significantly impacts the reaction energetics and kinetics.

Reaction with a single water molecule: In this scenario, a significant portion of the energy in the initial stages of the reaction is utilized for structural rearrangements of the reactants. acs.orgnih.gov The majority of the electronic activity, including the critical formation of the C-O bond, occurs in the transition state region and extends into the product region. acs.orgnih.gov

A systematic ab initio study on the water-assisted decomposition of this compound also provides insight into its formation, suggesting that the presence of multiple water molecules can stabilize the transition states involved in both its formation and decomposition. acs.org

This compound as a Chemical Intermediate

Due to its high reactivity, this compound often acts as a short-lived intermediate in various chemical transformations. Its transient nature means it is typically generated in situ and consumed in subsequent reaction steps.

Role in Chemical Transformations

This compound is recognized as an intermediate in several key chemical processes:

Atmospheric Chemistry: In the atmosphere, this compound can act as a reservoir for chlorine atoms. Its formation and subsequent decomposition into formaldehyde (B43269) (H₂CO) and hydrochloric acid (HCl) can influence atmospheric ozone levels.

Metabolism of Chloromethane (B1201357): Aerobic bacteria, such as Hyphomicrobium and Methylobacterium, metabolize chloromethane (CH₃Cl) via a monooxygenase-mediated reaction, where this compound is a transient intermediate that rapidly breaks down.

Organic Synthesis: In synthetic organic chemistry, this compound can serve as a precursor. For instance, the reaction of formaldehyde with hydrogen chloride can produce this compound, which can then be used in subsequent reactions.

In Situ Generation and Subsequent Reactivity

The in situ generation of this compound is a common strategy to overcome its instability. This involves creating the compound within the reaction mixture, where it can immediately react with other species.

One example of its reactivity is its decomposition. Both spontaneous and water-assisted decomposition pathways lead to the formation of formaldehyde and hydrochloric acid. This decomposition is a significant factor in its role as a transient intermediate.

Computational studies have also explored the photodissociation of this compound. Large-scale ab initio multi-reference configuration interaction calculations show that upon excitation, this compound can undergo C-Cl bond cleavage, leading to the formation of CH₂OH and Cl radicals. researchgate.net Photodissociation along the C-O bond to form CH₂Cl and OH radicals is also possible but requires overcoming a small energy barrier. researchgate.net

Research Findings on this compound Formation

| Reactants | Number of Water Molecules | Key Findings | Reference |

| Singlet Chlorocarbene | 1 | The reaction is a nonsynchronous, concerted process. The transition state is "early," resembling the initial intermediate. | acs.orgnih.gov |

| Singlet Chlorocarbene | 2 | The second water molecule acts as a catalyst, lowering the activation energy and increasing the reaction rate. | acs.orgnih.gov |

Spectroscopic Characterization Methodologies for Chloromethanol

Rotational Spectroscopy Techniques

Rotational spectroscopy, particularly in the millimeter-wave region, is a powerful tool for obtaining precise information about the geometry and electronic structure of molecules in the gas phase.

Millimeter-wave spectroscopy is instrumental in the structural elucidation of chloromethane (B1201357). By measuring the pure rotational spectra of various isotopologues of chloromethane, such as the monodeuterated (CH₂DCl) and bideuterated (CHD₂Cl) species, highly accurate rotational constants can be determined. mdpi.comunibo.it These measurements are often performed using frequency-modulation millimeter-wave spectrometers, which can achieve high resolution, sometimes enabling the observation of hyperfine structures due to the chlorine nucleus. unibo.itunibo.it

The experimental rotational constants derived from these spectra for multiple isotopic species are essential for refining the molecule's equilibrium structure. mdpi.comnih.gov This is often achieved through the semi-experimental (SE) method, where the experimental ground-state rotational constants are corrected for vibrational effects using vibration-rotation interaction constants typically calculated via quantum chemical methods. mdpi.comunibo.it This combined approach has been successfully used to determine a complete and precise semi-experimental equilibrium structure for chloromethane. nih.govunibo.it For instance, the rotational spectra for isotopologues like ¹²CHD₂³⁵Cl, ¹²CHD₂³⁷Cl, ¹³CHD₂³⁵Cl, and ¹³CHD₂³⁷Cl have been measured in the millimeter-wave domain to support these structural determinations. mdpi.comnih.gov

The analysis of high-resolution rotational spectra allows for the precise determination of a range of ground-state spectroscopic parameters. For chloromethane and its isotopologues, these include rotational constants (A, B, C), a complete set of quartic and sometimes sextic centrifugal distortion constants, and nuclear quadrupole coupling constants for the chlorine atom. unibo.itarxiv.org

Studies on monodeuterated chloromethane (CH₂DCl) have provided consistent and accurate sets of these parameters for both the ³⁵Cl and ³⁷Cl isotopologues by analyzing hyperfine-resolved spectra in the 90 to 300 GHz region. unibo.itarxiv.org Similarly, comprehensive studies on bideuterated chloromethane have yielded reliable spectroscopic constants by combining new measurements in the 80 to 330 GHz range with existing data. mdpi.com These parameters are crucial for predicting rotational transition frequencies, which are necessary for identifying chloromethane in environments like the interstellar medium. unibo.it

Below is a table of experimentally determined ground-state spectroscopic parameters for two isotopologues of monodeuterated chloromethane.

| Parameter | CH₂D³⁵Cl | CH₂D³⁷Cl |

|---|---|---|

| A | 119836.774(23) | 119834.890(23) |

| B | 12479.34832(74) | 12278.10755(72) |

| C | 11195.91891(74) | 11030.07833(71) |

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the quantized vibrational energy levels of molecules. For chloromethane, this is primarily achieved through infrared (IR) absorption spectroscopy, which reveals a wealth of information about its fundamental vibrations and more complex transitions.

Infrared (IR) absorption spectroscopy is a cornerstone for the vibrational analysis of chloromethane. mdpi.com Gas-phase IR spectra are typically recorded over a broad spectral range using high-resolution Fourier transform infrared (FTIR) spectrometers. mdpi.comarxiv.orgacs.org For example, studies on CHD₂Cl have been conducted in the 500–6200 cm⁻¹ range, allowing for a comprehensive survey of its vibrational modes. mdpi.comnih.gov

These experiments can identify the positions and intensities of various vibrational bands. researchgate.net High-resolution FTIR studies of the ν₃ and ν₆ bands of CH₃³⁵Cl and CH₃³⁷Cl have been carried out, leading to the assignment of thousands of individual ro-vibrational lines. arxiv.org The data from IR spectroscopy are fundamental for understanding the molecule's force field and are used in atmospheric monitoring and astrophysical observations. researchgate.netresearchgate.net

The vibrational spectra of molecules like chloromethane are complex, consisting of fundamental transitions (where one vibrational quantum number changes by one), overtones (changes by more than one), and combination bands (simultaneous excitation of two or more vibrational modes). mdpi.commdpi.com The analysis of these weaker overtone and combination bands provides deeper insight into the molecule's anharmonic potential energy surface. mdpi.com

For the deuterated isotopologue CHD₂Cl, vibrational analysis of its IR spectrum has led to the identification of more than 30 bands, including fundamentals, overtones, and combinations. mdpi.comnih.gov For instance, in the 1500–3100 cm⁻¹ region, in addition to the ν₁ and ν₂ fundamentals, several two-quanta combination bands such as 2ν₄, ν₃ + ν₅, and ν₃ + ν₄ have been assigned. mdpi.com In the higher energy region of 3100–6200 cm⁻¹, weak absorptions due to overtone and combination bands like ν₁ + ν₅, ν₁ + ν₃, and the first overtone of the C-H stretch (2ν₁) have been identified. mdpi.com The assignment of these complex spectral features is often challenging and heavily relies on theoretical predictions. mdpi.commdpi.com

The fundamental vibrational frequencies for the main isotopologues of chloromethane are well-established.

| Mode | Symmetry | Assignment | Frequency (cm⁻¹) |

|---|---|---|---|

| ν₁ | a₁ | CH₃ symmetric stretch | 2967.8 |

| ν₂ | a₁ | CH₃ symmetric deformation | 1354.9 |

| ν₃ | a₁ | C-Cl stretch | 732.1 |

| ν₄ | e | CH₃ asymmetric stretch | 3039.2 |

| ν₅ | e | CH₃ asymmetric deformation | 1452.1 |

| ν₆ | e | CH₃ rock | 1017.7 |

Interplay of Experimental Spectroscopy with Quantum Chemical Calculations

Modern spectroscopic studies of chloromethane are characterized by a strong synergy between experimental measurements and high-level quantum chemical (QC) calculations. mdpi.commdpi.com This interplay is essential for the accurate interpretation of complex spectra and the derivation of precise molecular properties. nih.govresearcher.life

State-of-the-art QC calculations are used to predict spectroscopic parameters before experiments are conducted, which can guide the search for spectral lines. mdpi.comunibo.it For vibrational spectroscopy, anharmonic QC simulations can predict the frequencies and intensities of fundamental, overtone, and combination bands, which is invaluable for assigning the often-congested experimental spectra. mdpi.commdpi.com For example, the identification of weaker absorption features and the proper assignment of the vibrational spectrum of CHD₂Cl were greatly aided by theoretical predictions. mdpi.com

In rotational spectroscopy, QC calculations provide crucial vibration-rotation interaction constants and centrifugal distortion constants that are difficult to determine from experiment alone. unibo.it The theoretical values are often in excellent agreement with experimental data and are used to refine structural parameters. unibo.it The combination of experimental data with computed constants allows for the determination of highly accurate equilibrium structures, which represent a significant outcome of this synergistic approach. mdpi.comnih.govunibo.it This integrated strategy of combining experimental spectroscopy with QC calculations has proven to be a powerful paradigm for obtaining a complete and detailed understanding of the spectroscopic properties of chloromethane and its isotopologues. mdpi.comnih.gov

Environmental and Atmospheric Chemical Significance of Chloromethanol

Atmospheric Photochemistry and Degradation Processes

The atmospheric fate of chloromethane (B1201357) is governed by photochemical reactions, which differ between the troposphere and the stratosphere. While it is relatively stable in the lower atmosphere, its journey to higher altitudes leads to significant chemical transformations.

Chloromethane is the most significant natural source of chlorine to the stratosphere, contributing approximately 16-17% of the total chlorine that reaches this atmospheric layer. researchgate.netchemrxiv.org Although compounds like anthropogenic chlorofluorocarbons (CFCs) have been regulated, the natural emissions of chloromethane make it a key factor in future stratospheric ozone levels. researchgate.net

Once transported to the stratosphere, chloromethane and other halogenated compounds are photolyzed by high-energy ultraviolet (UV) radiation. nih.gov This process breaks the carbon-chlorine bond, releasing highly reactive chlorine atoms (Cl•). nih.govyoutube.com These chlorine atoms then act as catalysts in ozone depletion cycles. libretexts.orgnoaa.gov A single chlorine atom can destroy thousands of ozone molecules before it is removed from the cycle. theozonehole.orgalevelchemistry.co.uk

The primary catalytic cycle involves two main steps:

A chlorine atom reacts with an ozone molecule (O₃), breaking it down to form chlorine monoxide (ClO) and an oxygen molecule (O₂). youtube.comtheozonehole.org

The chlorine monoxide radical then reacts with a free oxygen atom (O), which is present in the stratosphere, to regenerate the chlorine atom and form another oxygen molecule. youtube.comnoaa.gov

Because the chlorine atom is regenerated at the end of the cycle, it can initiate the destruction of another ozone molecule, leading to a significant net loss of stratospheric ozone. noaa.govnoaa.gov

In the lower atmosphere (troposphere), the primary degradation pathway for chloromethane is its reaction with hydroxyl radicals (OH•). nih.govharvard.edu This process limits the amount of chloromethane that can be transported to the stratosphere. nih.gov However, the chloromethane that does reach the stratosphere undergoes photofragmentation (or photodissociation) when exposed to intense UV radiation. nih.govresearchgate.net

The principal photofragmentation reaction is the cleavage of the C-Cl bond, which releases a chlorine atom and a methyl radical (•CH₃). youtube.com The released chlorine atom directly participates in the ozone depletion cycles described above. Subsequent reactions of the degradation intermediates in the atmosphere can produce a variety of toxic products.

Table 1: Common atmospheric degradation products of chloromethanes. Data sourced from Tsai, 2017. nih.gov

Environmental Transformation Mechanisms

Beyond the gas-phase atmospheric reactions, chloromethane can undergo transformations in other environmental compartments, although these are generally considered minor sinks compared to atmospheric oxidation.

Chloromethane can be hydrolyzed in aqueous solutions, such as in oceans or atmospheric water droplets, to form methanol (B129727) and hydrochloric acid. This reaction proceeds via an SN2 nucleophilic substitution mechanism where a hydroxide ion (OH⁻) attacks the carbon atom. quora.com However, the process is generally slow under typical environmental conditions. Studies have investigated the catalytic hydrolysis of chloromethane using catalysts like zinc oxide (ZnO) and aluminum oxide (Al₂O₃) to increase the conversion rate to methanol, particularly in industrial contexts. researchgate.net In these studies, the highest efficiency was observed at temperatures between 220–250°C. researchgate.net

Advanced Oxidation Processes (AOPs) are environmental remediation techniques that rely on the generation of highly reactive species, most notably the hydroxyl radical (OH•), to degrade pollutants. harvard.edu Since the reaction with OH• is the primary sink for atmospheric chloromethane, its degradation is fundamentally an AOP. nih.govharvard.edu In engineered systems for treating contaminated water or waste gases, AOPs can effectively destroy chloromethane and other chlorinated solvents. The hydroxyl radicals attack the chloromethane molecule, initiating a series of oxidation reactions that ultimately break it down into less harmful compounds like carbon dioxide, water, and chloride ions.

Isotopic Analysis in Atmospheric Chloromethane Studies

Stable isotope analysis is a powerful tool for understanding the global budget of atmospheric chloromethane, helping to distinguish its various sources and sinks. researchgate.netd-nb.info This is achieved by measuring the ratios of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H, and ³⁷Cl/³⁵Cl) in chloromethane samples. chemrxiv.orggeologie.ac.at

Different sources of chloromethane, such as biomass burning, tropical plants, and industrial production, have distinct isotopic signatures. d-nb.infocopernicus.org For example, chloromethane from tropical rainforests is exceptionally depleted in ¹³C compared to other sources. copernicus.org

When chloromethane is degraded in the atmosphere, the rates of reaction can differ slightly for molecules containing heavier or lighter isotopes. This phenomenon is known as the Kinetic Isotope Effect (KIE). copernicus.orgprinceton.eduwikipedia.org The primary sink reactions for chloromethane—reaction with OH radicals and Cl atoms—exhibit specific KIEs. copernicus.orgresearchgate.net By measuring the isotopic composition of atmospheric chloromethane and knowing the KIEs of its sink reactions, scientists can better constrain the strengths of its different sources. researchgate.net

Recent studies have determined the carbon KIEs for the reaction of chloromethane with OH and Cl radicals with greater accuracy. copernicus.org Triple-element isotope analysis, which measures the isotopes of hydrogen, carbon, and chlorine simultaneously, offers even more detailed insights into the biogeochemical cycling of chloromethane and can help identify previously unknown degradation pathways. researchgate.netchemrxiv.orgchemrxiv.orggeo-leo.de

Table 2: Experimentally determined Kinetic Isotope Effects (KIEs) for the primary atmospheric sink reactions of chloromethane. The KIE can be expressed as a ratio of rate constants or as an enrichment factor (ε) in per mil (‰). copernicus.orgcopernicus.org

Table of Mentioned Compounds

Stable Carbon Isotope Ratio Applications

Stable carbon isotope analysis provides valuable insights into the origins and fate of chloromethanol in the environment. The ratio of the stable carbon isotopes, ¹³C to ¹²C (expressed in delta notation as δ¹³C), varies depending on the source of the this compound. d-nb.infocopernicus.org These distinct isotopic signatures act as fingerprints, allowing researchers to trace the compound's pathways through the atmosphere.

Different sources of this compound exhibit a range of δ¹³C values. For instance, this compound originating from higher plants, particularly in tropical rainforests, is notably depleted in ¹³C, with an average δ¹³C value of -83 ± 15‰. researchgate.netcopernicus.org In contrast, other significant sources show less ¹³C depletion. copernicus.org This distinct isotopic fingerprint of the tropical rainforest source makes stable isotope approaches particularly effective for constraining its contribution to the global this compound budget. copernicus.orgresearchgate.net

The isotopic composition of atmospheric this compound is also influenced by kinetic isotope effects (KIEs) during its removal processes, or sinks. The primary sinks for atmospheric this compound are its reactions with hydroxyl (OH) and chlorine (Cl) radicals in the troposphere. copernicus.orgresearchgate.net These reactions occur at slightly different rates for the ¹²C- and ¹³C-containing molecules, leading to an isotopic fractionation that alters the δ¹³C value of the remaining this compound. Accurate determination of the KIEs for these sink reactions is therefore essential for correctly interpreting atmospheric δ¹³C data and balancing the global budget. copernicus.orgresearchgate.net

Recent studies have refined the KIE values for the primary sink reactions. For the reaction of this compound with OH radicals, a carbon isotope effect (ε) of -11.2 ± 0.8‰ has been determined. copernicus.orgresearchgate.net For the reaction with Cl atoms, the ε value was found to be -10.2 ± 0.5‰. copernicus.orgresearchgate.net These values are significantly smaller than previously reported, which has important implications for modeling the global this compound budget. copernicus.org The application of these newer, smaller isotope effects has led to a revised, lower estimate for the contribution of tropical rainforests to global this compound emissions. researchgate.net

Table 1: Isotopic Signatures and Kinetic Isotope Effects for this compound

| Source/Sink | Parameter | Value (‰) | Reference |

|---|---|---|---|

| Higher Plants (Tropical Rainforests) | δ¹³C | -83 ± 15 | researchgate.netcopernicus.org |

| Biomass Burning | δ¹³C | -47 ± 7 | copernicus.org |

| Other Known Sources (Fungi, Wetlands, Anthropogenic) | δ¹³C | -45.5 ± 5.5 | copernicus.org |

| Reaction with OH Radicals | ε (KIE) | -11.2 ± 0.8 | copernicus.orgresearchgate.net |

| Reaction with Cl Radicals | ε (KIE) | -10.2 ± 0.5 | copernicus.orgresearchgate.net |

Tracing Sources and Sinks through Isotopic Signatures

The distinct δ¹³C values of different this compound sources, combined with the fractionation effects of its atmospheric sinks, allow scientists to trace its origins and pathways. By measuring the isotopic composition of this compound in the atmosphere and applying a mass balance model, researchers can estimate the relative contributions of various sources to the global budget. copernicus.org

For example, the highly negative δ¹³C signature of this compound from tropical plants makes it a key tracer. copernicus.org By incorporating the source signatures and the KIEs of the sink reactions into atmospheric models, scientists can calculate the expected δ¹³C of tropospheric this compound and compare it with actual measurements. Discrepancies between the modeled and measured values can indicate missing sources or incorrect sink strengths in the budget. copernicus.org

This isotopic approach has been instrumental in re-evaluating the global this compound budget. Models using updated KIE values suggest that the contribution from tropical rainforests is considerably smaller than previously thought. researchgate.netresearchgate.net This, in turn, implies the existence of a large, currently unidentified source of this compound to balance the global budget. copernicus.orgresearchgate.net

Furthermore, multi-element isotope analysis, which includes stable isotopes of hydrogen (δ²H) and chlorine (δ³⁷Cl) in addition to carbon, offers even greater power to distinguish between different sources and degradation processes. chemrxiv.org Different formation and degradation pathways can result in unique patterns of isotopic fractionation across all three elements, providing more detailed constraints for atmospheric models. chemrxiv.org For instance, chloromethane produced by ferns has shown depleted isotopic values for hydrogen, carbon, and chlorine compared to anthropogenically produced chloromethane, highlighting the potential for multi-isotope analysis to differentiate sources. chemrxiv.org

Seasonal variations in atmospheric δ³⁷Cl of this compound have also been observed, with lower values in the spring and higher values in the late summer and fall. copernicus.org This trend is thought to reflect the seasonal cycles of emissions from oceans and vegetation (which release ³⁷Cl-depleted this compound) and atmospheric degradation, which enriches the remaining this compound in ³⁷Cl. copernicus.org These isotopic measurements are crucial for refining our understanding of the atmospheric lifecycle of this important trace gas.

Table 2: Simplified Global Budget of this compound based on Isotopic Analysis

| Source Category | Estimated Source Strength (Gg a⁻¹) | Reference |

|---|---|---|

| Tropical Rainforests | 670 ± 200 | researchgate.net |

| Biomass Burning | 910 | copernicus.org |

| Other Known Sources (Fungi, Wetlands, Anthropogenic) | 365 | copernicus.org |

| Large Unknown Source | 1530 ± 200 | researchgate.net |

Advanced Research Methodologies and Future Directions in Chloromethanol Studies

Application of Advanced Computational Algorithms

Theoretical chemistry provides powerful tools to investigate the properties and reaction dynamics of transient species like chloromethanol. Quantum mechanical calculations have been employed to study its formation, decomposition pathways, and electronic structure. researchgate.netresearchgate.netresearchgate.net For instance, the reaction mechanism of the CH₂Cl radical with the OH radical has been shown through ab initio calculations to proceed via a barrierless process to form an activated CH₂ClOH intermediate, which then decomposes to various products. researchgate.net

The direct application of machine learning interatomic potentials (MLIPs) to the reaction dynamics of this compound represents a significant future direction rather than an established methodology.

MLIPs are a revolutionary class of computational tools that bridge the gap between the accuracy of quantum mechanics (QM) and the efficiency of classical force fields. The methodology involves training a machine learning model, such as a neural network, on a large dataset of energies and forces generated from high-level QM calculations (e.g., Density Functional Theory, DFT). Once trained, the MLIP can predict the potential energy of a system of atoms with near-QM accuracy but at a fraction of the computational cost.

For a molecule like this compound, developing an MLIP would involve:

Generating a comprehensive training dataset by performing thousands of DFT calculations on this compound and its reaction partners in various configurations, including along reaction pathways and in different solvent environments.

Selecting an appropriate ML architecture and descriptor to represent the local atomic environment.

Training the potential to accurately reproduce the DFT energies and forces.

The resulting MLIP would enable large-scale molecular dynamics simulations that are currently intractable with direct ab initio methods. This could provide profound insights into the complex reaction dynamics of this compound in diverse environments, such as its behavior in atmospheric aerosols or its interaction with biological macromolecules. Theoretical studies have suggested that data from such detailed DFT analyses could be used to feed machine learning infrastructures to model more complex reactions. researchgate.net

Variational Transition State Theory (VTST) is a cornerstone of modern computational kinetics, offering a robust framework for calculating chemical reaction rate constants. Unlike conventional TST, which assumes the transition state resides at the saddle point of a potential energy surface, VTST variationally optimizes the location of the dividing surface between reactants and products to minimize the rate of recrossing, thereby yielding more accurate rate constants.

While direct VTST studies on this compound are emerging, the methodology has been successfully applied to its isomer and related reactions, demonstrating its suitability for this class of compounds. For example, the experimental reaction rate coefficient for a key reaction has been accurately reproduced by VTST calculations that include interpolated single-point energy corrections (ISPE) at a high level of theory. researchgate.net Furthermore, variational RRKM theory, a microcanonical form of VTST, was used to calculate the rate coefficients for the reaction between methyl radicals and chlorine monoxide, which can proceed through the isomeric CH₃OCl intermediate. sch.gr Rate constants for reactions involving the breakdown of chlorinated methanes, which can produce intermediates like this compound, have also been computed using VTST. pnnl.gov

These studies underscore the power of VTST to handle the complex potential energy surfaces associated with the reactions of halogenated methanols and to provide benchmark data for kinetic models.

| Reaction System | Computational Method | Calculated Barrier (kcal/mol) | Reference |

| CH₃OCl ↔ ClCH₂OH | G2MP2 | 62.7 | sch.gr |

| CH₃OCl → HCHO + HCl | G2MP2 | 44.5 | sch.gr |

| ClCH₂OH → HCHO + HCl | G2MP2 | 22.4 | sch.gr |

High-Resolution Spectroscopic Advancements

The high reactivity and short lifetime of this compound make its direct spectroscopic detection exceptionally challenging. Consequently, high-level theoretical calculations are pivotal in predicting its spectral properties to guide future experimental searches.

Large-scale multi-reference configuration interaction (MRD-CI) calculations have been performed to predict the electronic spectrum of this compound and, crucially, to differentiate it from its isomer, methyl hypochlorite. researchgate.net These calculations predict that the first dipole-allowed transitions for this compound occur at significantly higher energies than for methyl hypochlorite, providing a clear spectral signature for experimentalists to target. researchgate.net Further ab initio studies have investigated the excited states to understand photofragmentation processes relevant to atmospheric chemistry. researchgate.net

For experimental detection, advanced techniques such as cavity ring-down spectroscopy (CRDS) performed in atmospheric simulation chambers have been proposed as a viable methodology for measuring trace concentrations of this compound.

Table: Predicted Electronic Transitions for this compound Data sourced from large-scale MRD-CI calculations. researchgate.net

| Transition | Excitation Energy (eV) | Wavelength (nm) |

| 1¹A'' ← X¹A' | 7.32 | 169.4 |

| 2¹A' ← X¹A' | 7.95 | 155.9 |

| 2¹A'' ← X¹A' | 7.98 | 155.4 |

Integration of Experimental and Theoretical Approaches

The study of transient intermediates like this compound is a field where the synergy between experimental and theoretical chemistry is paramount. Given the difficulty of isolating and characterizing the molecule, a cyclic approach where theory guides experiment and experiment validates theory is essential.

Examples of this integrated approach include:

Mechanistic Elucidation: Theoretical calculations of potential energy surfaces, such as for the reaction of CH₂Cl with OH, provide detailed, step-by-step mechanisms that explain how this compound is formed and subsequently reacts. researchgate.net These predicted pathways can then be tested against experimental product distributions.

Spectroscopic Guidance: As detailed previously, the prediction of electronic researchgate.net and vibrational spectra through ab initio methods provides precise targets for experimentalists attempting to detect the molecule via advanced spectroscopic techniques.

Unexplored Reaction Channels and Synthetic Utility

While this compound is too unstable for direct use as a synthetic reagent, its high reactivity makes it a key intermediate in several chemical transformations. Its utility lies in its transient formation and subsequent conversion to other products.

Computationally Explored Reaction Channels: Advanced computational methods have been used to explore reaction channels that are difficult to probe experimentally.

Photofragmentation: Ab initio MRD-CI calculations have mapped the excited state potential energy surfaces to determine likely photodissociation pathways. researchgate.net These studies show that several low-lying excited states are highly repulsive along the C–Cl bond, suggesting that cleavage to form CH₂OH and Cl radicals is a major channel following photoexcitation. researchgate.net Dissociation along the C–O bond was found to have a small energy barrier. researchgate.netsch.gr

Unimolecular Decomposition: Theoretical studies have extensively characterized the unimolecular decomposition of this compound to formaldehyde (B43269) and hydrogen chloride, as well as its isomerization to the more stable methyl hypochlorite. sch.gr The energy barriers for these processes have been calculated, providing crucial data for understanding the fate of this compound once it is formed. sch.gr

Hydrolysis Intermediate: this compound has been identified as an unstable intermediate in the hydrolysis of methylene (B1212753) chloride (CH₂Cl₂), which proceeds via a rate-limiting step to form CH₂ClOH and HCl, before rapidly decomposing to formaldehyde. mit.edu

Synthetic and Biological Relevance: this compound is recognized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also produced in biological systems; for example, it is formed during the aerobic bacterial metabolism of chloromethane (B1201357) by certain microbes, where it is quickly converted to formaldehyde. Its role as a genotoxic impurity in some pharmaceutical syntheses necessitates strict control and understanding of its formation pathways.

Table of Mentioned Compounds

| Common Name | IUPAC Name | Molecular Formula |

| This compound | This compound | CH₂ClOH |

| Methyl hypochlorite | Methyl hypochlorite | CH₃OCl |

| Chloromethane | Chloromethane | CH₃Cl |

| Methylene chloride | Dichloromethane | CH₂Cl₂ |

| Formaldehyde | Methanal | H₂CO |

| Methanol (B129727) | Methanol | CH₃OH |

| Hydrogen Chloride | Hydrogen Chloride | HCl |

| Hydroxyl Radical | Hydroxyl | OH |

| Phosphoric Acid | Orthophosphoric acid | H₃PO₄ |

Q & A

Q. What are the primary synthetic routes to chloromethanol (ClCH₂OH) in laboratory settings, and how do reaction conditions influence yield?

this compound can be synthesized via:

- Hydrolysis of dichloromethane (CH₂Cl₂): Reaction with hydroxide ions (OH⁻) in an SN2 mechanism, producing ClCH₂OH and Cl⁻ .

- Chloromethylation: Formaldehyde reacts with hydrochloric acid (HCl) in the presence of ZnCl₂ as a catalyst, forming ClCH₂OH .

- Radical reactions: Hydroxymethyl radicals (CH₂OH) react with molecular chlorine (Cl₂) in the gas phase, yielding ClCH₂OH . Methodological Note: Optimize reaction pH and temperature to minimize side reactions (e.g., E2 elimination to formaldehyde). Use FTIR or NMR to monitor intermediate formation.

Q. How can this compound’s decomposition pathways be experimentally characterized?

ClCH₂OH decomposes into formaldehyde (H₂CO) and HCl via:

- Homogeneous gas-phase decay: Lifetime >660 s at 298 K .

- Heterogeneous/surface-catalyzed decay: Accelerated in humid environments or on ice/water surfaces . Methodology:

- Use time-resolved FTIR spectroscopy to track gaseous decomposition products .

- Conduct matrix isolation experiments at low temperatures to isolate intermediates .

Advanced Research Questions

Q. What computational methods are suitable for modeling this compound’s rotational and electronic spectra?

Q. How does this compound act as a chlorine reservoir in atmospheric chemistry, and what methodologies quantify its environmental impact?

ClCH₂OH participates in ozone-depleting cycles by releasing Cl radicals upon photolysis or hydrolysis. Key steps:

- Formation via CH₂OH + Cl₂ → ClCH₂OH + Cl .

- Decomposition to H₂CO and HCl, releasing Cl⁻ for catalytic ozone destruction . Methodology:

- Use cavity ring-down spectroscopy (CRDS) to measure trace gas concentrations in atmospheric simulation chambers .

- Model humidity-dependent decomposition rates using ab initio molecular dynamics (AIMD) .

Q. What are the mechanistic insights into this compound’s reactivity in SN2 and elimination reactions?

- SN2 pathways: Nucleophilic attack on the chlorinated carbon is sterically hindered due to the adjacent hydroxyl group, favoring elimination .

- E2 elimination: Base-mediated deprotonation of the hydroxyl group leads to concurrent HCl elimination and H₂CO formation . Methodological Note: Isotopic labeling (e.g., D₂O substitution) can distinguish between proton transfer and bond-breaking steps in kinetic studies .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported gas-phase lifetimes of this compound?

- reports a lower limit of 660 s for homogeneous decay, while suggests rapid decomposition (<100 s) in humid conditions. Resolution:

- Differentiate experimental conditions: Dry vs. humid gas-phase systems or surface-mediated reactions.

- Use controlled humidity chambers to isolate humidity’s role in accelerating decomposition .

Methodological Best Practices

Q. What experimental protocols ensure reproducible synthesis and characterization of this compound?

- Synthesis: Use anhydrous conditions and inert atmospheres to prevent premature hydrolysis.

- Characterization:

- Purity: GC-MS with electron ionization (EI) to detect trace formaldehyde or HCl by-products .

- Structural confirmation: Rotational spectroscopy for precise bond angle/length determination .

Toxicological and Metabolic Pathways

Q. What in vitro models are used to study this compound’s metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。